![molecular formula C5H12ClNO4S2 B1442010 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride CAS No. 1018251-96-1](/img/structure/B1442010.png)
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride
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Overview
Description
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride, also known as DMSP, is an organosulfur compound and an important intermediate in the synthesis of a variety of organic compounds. It is also used as a reagent in various scientific research applications.
Scientific Research Applications
Synthesis of Sulfonamides
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride: is extensively used in the synthesis of sulfonamides, which are a crucial class of compounds in medicinal chemistry . Sulfonamides have a wide range of therapeutic applications, including antibiotics, antiretroviral drugs, and treatments for diabetic conditions.
Anticancer Agents
This compound is utilized in the creation of aminotetralin-derived sulfamides, which show promise as anticancer agents . These compounds can inhibit the growth of cancer cells and are being studied for their potential use in chemotherapy.
Acetylcholinesterase Inhibitors
It also plays a role in synthesizing acetylcholinesterase inhibitors . These inhibitors are important for treating diseases like Alzheimer’s, where they help increase the levels of acetylcholine in the brain, improving cognition and memory.
Esterification and Amidation Reactions
The compound is used in esterification and amidation reactions between carboxylic acids and equimolar amounts of alcohols or amines . This application is significant in the synthesis of various organic molecules, including pharmaceuticals like coumaperine.
Enzymatic Inhibitors
As an intermediate, 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is used in preparing many enzymatic inhibitors . These inhibitors can regulate enzyme activity, which is crucial in understanding and treating various metabolic disorders.
Chiral Sultams and Sultones
The compound is involved in generating and trapping derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones . These chiral compounds are important in the development of drugs with specific enantiomeric properties.
Pharmaceutical Intermediates
It serves as a key ingredient in synthesizing pharmaceutical intermediates . These intermediates are essential building blocks in creating complex drugs and are critical for the pharmaceutical industry’s research and development.
Organic Chemistry Research
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride: is recognized as an important sulfonylating agent in organic chemistry, with numerous applications in synthesizing various organic compounds.
properties
IUPAC Name |
3-(dimethylsulfamoyl)propane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO4S2/c1-7(2)13(10,11)5-3-4-12(6,8)9/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLFFNKDRNZGMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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